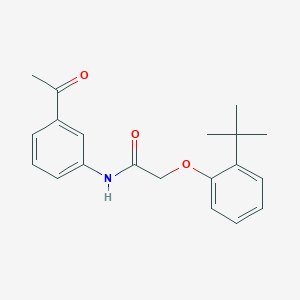

![molecular formula C12H9N5OS B5518508 4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)

4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives involves multi-step reaction sequences starting from basic heterocyclic precursors. For instance, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared through a series of reactions from methyl nicotinate. The compound reacts with aromatic aldehydes in the presence of acetic acid to yield substituted benzal-amino-triazoles, which upon further reactions, can lead to various pharmacologically active derivatives (Dave, Purohit, Akbari, & Joshi, 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied through experimental and theoretical methods, including X-ray diffraction and molecular modeling. These studies reveal the conformational features and structural parameters of such compounds, contributing to understanding their biological activity (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cyclo-condensation, Mannich reactions, and reactions with aldehydes, leading to a wide range of compounds with potential antimicrobial and antitubercular activities. The versatility in chemical reactions highlights the synthetic utility of triazole derivatives in medicinal chemistry (Bayrak et al., 2009).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are determined by their structural features. These properties are crucial for the formulation and development of pharmaceutical agents. The determination of physical properties is guided by standard pharmacopeial methods, ensuring the compounds' suitability for further biological evaluation and application (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties of "4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol" and its derivatives, including reactivity, stability, and interactions with biological targets, are key to their pharmacological potential. Studies on these compounds involve spectroscopic methods and computational chemistry to elucidate their reactivity patterns and interaction mechanisms with biological molecules, paving the way for their application in drug design and discovery (Srivastava et al., 2016).

科学的研究の応用

Antimicrobial and Antitubercular Activities

One study reports the synthesis of triazole derivatives, including structures closely related to 4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, starting from isonicotinic acid hydrazide. These compounds were evaluated for their antimicrobial activities. Notably, all the compounds screened exhibited good to moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Bayrak et al., 2009). Another study synthesized thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole and evaluated them for antimicrobial and antitubercular activities, further emphasizing the compound's relevance in developing therapeutic agents (Dave et al., 2007).

Corrosion Inhibition

Another critical application of triazole derivatives is in corrosion inhibition. A study investigated Schiff’s bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The research highlighted the potential of these compounds in protecting metals against corrosion, which is crucial in industrial applications (Ansari et al., 2014).

Chemical Synthesis and Coordination Chemistry

Further research into the coordination chemistry of triazole derivatives demonstrated the synthesis of complexes through the reaction of Schiff-base ligands with dinuclear precursors. This work elucidates the compound's versatility in forming complex structures with metals, offering insights into its potential applications in catalysis and material science (Aboura et al., 2018).

Antileishmanial and Antioxidant Activities

Moreover, derivatives of 4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol have been studied for their antileishmanial activity, with some compounds showing significant effectiveness against Leishmania infantum promastigotes. This finding indicates the potential of these derivatives in treating parasitic infections (Süleymanoğlu et al., 2017). Another study focused on the antioxidant and analgesic activities of Schiff bases containing 4-amino-1,2,4-triazole derivatives, highlighting their potential therapeutic benefits (Karrouchi et al., 2016).

特性

IUPAC Name |

4-[(E)-furan-2-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c19-12-16-15-11(9-3-5-13-6-4-9)17(12)14-8-10-2-1-7-18-10/h1-8H,(H,16,19)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFFGXOHBIGLRJ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)

![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)